4-(Difluoromethoxy)aniline

Catalog No.
S710674
CAS No.
22236-10-8
M.F
C7H7F2NO
M. Wt
159.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)aniline

CAS Number

22236-10-8

Product Name

4-(Difluoromethoxy)aniline

IUPAC Name

4-(difluoromethoxy)aniline

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2

InChI Key

NDEZTSHWEPQVBX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC(F)F

Canonical SMILES

C1=CC(=CC=C1N)OC(F)F

General Use of 4-(Difluoromethoxy)aniline

Scientific Field: Organic Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline is an organic compound used in the synthesis of various chemical products . It’s often used as a building block in the creation of more complex molecules .

Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .

Use in Herbicidal Action Studies

Scientific Field: Agricultural Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline can be used in studies investigating the molecular mechanism of PS II inhibition in plants and the factors that affect the selectivity and potency of herbicides.

Methods of Application: This would involve applying the compound to plants in a controlled environment and observing the effects.

Results or Outcomes: The specific results would depend on the exact nature of the study. Such research could potentially lead to the development of more effective herbicides.

Use in Synthesis of Fluorinated Building Blocks

Summary of Application: 4-(Difluoromethoxy)aniline is used in the synthesis of fluorinated building blocks . These building blocks are often used in the creation of more complex molecules .

Use in Fluorination Reagents

Scientific Field: Organic Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline can be used in the production of fluorination reagents . These reagents are often used in organic synthesis to introduce fluorine atoms into a molecule .

Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .

4-(Difluoromethoxy)aniline, with the chemical formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol, is an aromatic compound characterized by the presence of a difluoromethoxy group attached to an aniline structure. The compound is recognized for its unique properties, including high solubility in organic solvents and potential biological activities. It is classified under the CAS number 22236-10-8 and is noted for its utility in various chemical syntheses and applications in pharmaceuticals .

, primarily due to its functional groups. Key reactions include:

  • Nucleophilic Aromatic Substitution: The difluoromethoxy group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, which are significant in synthesizing more complex molecules .
  • Reduction Reactions: The nitro group in 4-(difluoromethoxy)nitrobenzene can be reduced to an amino group using reducing agents like hydrazine, facilitating the formation of 4-(difluoromethoxy)aniline from its nitro precursor .
  • Chlorination: A one-step direct bis-ortho-chlorination process has been developed for this compound, utilizing hydrochloric acid and hydrogen peroxide in the presence of a palladium catalyst .

Research indicates that 4-(difluoromethoxy)aniline exhibits notable biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease, and certain pyrethroid insecticides, which are effective against pests . Additionally, the compound's structure suggests potential interactions with biological targets, although specific studies on its direct biological effects remain limited.

The synthesis of 4-(difluoromethoxy)aniline involves several steps:

  • Preparation of Sodium Acetamidophenate: 4-Nitrophenol reacts with sodium hydroxide to form sodium acetamidophenate.
  • Formation of Nitrobenzene Intermediate: This intermediate is treated with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.
  • Reduction to Aniline: The nitro group is then reduced to an amino group using ferric oxide and activated carbon as catalysts along with water and hydrazine as reducing agents .

This method is noted for its high yield (up to 90%) and purity (over 98.5%), making it suitable for industrial applications.

4-(Difluoromethoxy)aniline finds applications primarily in:

  • Pharmaceuticals: As a key intermediate in the synthesis of drugs like pantoprazole.
  • Agricultural Chemicals: Utilized in the formulation of pyrethroid insecticides.
  • Chemical Research: Employed in various organic synthesis processes due to its reactive functional groups.

While specific interaction studies on 4-(difluoromethoxy)aniline are sparse, its role as an intermediate suggests that it may interact with various biological systems during drug metabolism or pesticide action. Further research could elucidate its interactions at the molecular level, particularly regarding enzyme inhibition or activation pathways.

Several compounds share structural similarities with 4-(difluoromethoxy)aniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(Trifluoromethoxy)benzene-1,2-diamine658-89-90.91
3-(Difluoromethoxy)-4-methylaniline264194-31-20.83
4-(Difluoromethoxy)-2-nitroanilineNot listedNot available
4-(Difluoromethoxy)-2-fluoroanilineNot listedNot available

Uniqueness

The uniqueness of 4-(difluoromethoxy)aniline lies in its specific difluoromethoxy substituent which imparts distinct electronic properties compared to similar compounds. This makes it particularly valuable in pharmaceutical synthesis where such properties can influence drug efficacy and safety profiles.

Structural Characteristics and Molecular Architecture

4-(Difluoromethoxy)aniline represents a substituted aromatic amine compound characterized by the presence of a difluoromethoxy functional group attached to the para position of the aniline ring system [1]. The molecular formula is C₇H₇F₂NO with a molecular weight of 159.14 grams per mole [1] [2] [3]. The compound exhibits a planar aromatic structure with the difluoromethoxy substituent contributing to unique electronic properties through the electron-withdrawing effects of the fluorine atoms [3] [4].

The structural architecture features a benzene ring with an amino group at position 1 and a difluoromethoxy group at position 4, creating a para-disubstituted aromatic system [1] [3]. The difluoromethoxy moiety consists of a methoxy group where two hydrogen atoms have been replaced by fluorine atoms, resulting in the -OCF₂H functional group [5]. This substitution pattern influences both the electronic distribution and the overall molecular geometry of the compound [6].

Structural ParameterValueReference
Molecular FormulaC₇H₇F₂NO [1] [2] [3]
Molecular Weight159.14 g/mol [1] [2] [3]
CAS Registry Number22236-10-8 [1] [2] [3]
InChI KeyNDEZTSHWEPQVBX-UHFFFAOYSA-N [3] [4]
SMILES NotationNC1=CC=C(OC(F)F)C=C1 [3] [7]

Physical Properties

Phase State and Appearance

At standard temperature and pressure conditions, 4-(Difluoromethoxy)aniline exists as a liquid phase [1] [2]. The compound typically presents as a clear liquid with coloration ranging from light yellow to amber, and in some cases may appear as dark green [1] [7]. The liquid state at room temperature is consistent with the molecular weight and intermolecular forces present in the compound [8] [9].

The appearance can vary depending on purity levels and storage conditions, with color variations observed from colorless to orange-brown in different commercial preparations [8] [7]. The liquid nature of this compound at ambient conditions facilitates its handling and processing in various synthetic applications [5].

Boiling Point and Thermal Behavior

The boiling point of 4-(Difluoromethoxy)aniline has been reported with variations depending on pressure conditions [2] [8]. Under standard atmospheric pressure, the compound exhibits a boiling point of 231°C [2] [9]. However, under reduced pressure conditions of 2.9 millimeters of mercury, the boiling point decreases significantly to 90°C [1] [8].

This pressure-dependent boiling behavior is characteristic of organic compounds and reflects the intermolecular forces present in the liquid phase [1] [2]. The relatively high boiling point under standard conditions indicates substantial intermolecular interactions, likely due to hydrogen bonding capabilities of the amine group and dipole-dipole interactions from the difluoromethoxy substituent [6].

Pressure ConditionBoiling PointReference
Standard Atmospheric Pressure231°C [2] [9]
2.9 mmHg90°C [1] [8]
1013 hPa90°C [8]

Density and Specific Gravity

The density of 4-(Difluoromethoxy)aniline has been consistently reported across multiple sources with slight variations [1] [2] [8]. At 20°C, the compound exhibits a density ranging from 1.283 to 1.286 grams per cubic centimeter [2] [8] [9]. The specific gravity, measured at 20°C relative to water at 20°C, falls within the range of 1.284 to 1.288 [1] [10].

These density values indicate that the compound is denser than water, which is expected given the presence of fluorine atoms and the aromatic ring system [2] [8]. The relatively high density reflects the compact molecular structure and the influence of the electronegative fluorine substituents [1] [6].

TemperatureDensity (g/cm³)Specific GravityReference
20°C1.283-1.2861.284-1.288 [1] [2] [8]
25°C1.283- [2]

Refractive Index Determination

The refractive index of 4-(Difluoromethoxy)aniline serves as an important optical property for compound identification and purity assessment [1] [8] [7]. Measurements conducted at 20°C using the sodium D-line (589 nm) consistently show values ranging from 1.5040 to 1.5080 [1] [8] [7].

The refractive index value of approximately 1.505 is characteristic of aromatic compounds containing electronegative substituents [6]. This optical property reflects the electron density distribution within the molecule and the polarizability of the difluoromethoxy-substituted aromatic system [8] [7].

Spectroscopic Properties

Nuclear Magnetic Resonance Characteristics

Nuclear magnetic resonance spectroscopy provides valuable structural information for 4-(Difluoromethoxy)aniline, although comprehensive spectral data remains limited in the available literature [11]. The compound's proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aromatic protons, the difluoromethoxy proton, and the amino group protons [12].

The aromatic region would typically display signals corresponding to the para-disubstituted benzene ring, showing the expected splitting patterns for the four aromatic protons [13]. The difluoromethoxy proton would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms [13] [11].

Infrared Spectroscopy Analysis

Infrared spectroscopy analysis of 4-(Difluoromethoxy)aniline reveals characteristic absorption bands consistent with the functional groups present in the molecule [8] [7]. The spectrum conforms to expected patterns for aromatic amines with additional absorption features attributable to the difluoromethoxy substituent [8] [12].

Primary amine stretching vibrations would be observed in the 3300-3500 cm⁻¹ region, while aromatic carbon-carbon stretching would appear around 1600-1500 cm⁻¹ [12]. The difluoromethoxy group would contribute unique absorption bands, particularly carbon-fluorine stretching vibrations in the 1000-1300 cm⁻¹ region [8] [7].

Mass Spectral Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns [13] [11]. The molecular ion peak appears at mass-to-charge ratio 159, corresponding to the molecular weight of 4-(Difluoromethoxy)aniline [1] [2].

Characteristic fragmentation patterns would include loss of the difluoromethoxy group and formation of aniline-related fragments [13] [11]. The presence of fluorine atoms creates distinctive isotope patterns that aid in structural confirmation and compound identification [11].

Solubility Profile

Solubility in Organic Solvents

4-(Difluoromethoxy)aniline demonstrates solubility in various organic solvent systems, which is characteristic of aromatic amine compounds [5]. The difluoromethoxy substituent enhances the compound's reactivity and solubility in organic media compared to unsubstituted aniline [5].

Common organic solvents that dissolve this compound include alcohols, ethers, and aromatic hydrocarbons [5]. The solubility characteristics make the compound suitable for various synthetic transformations and purification procedures using organic solvent systems [5].

Aqueous System Behavior

The aqueous solubility of 4-(Difluoromethoxy)aniline is limited, which is typical for aromatic compounds containing electron-withdrawing fluorinated substituents [14] [15]. The compound shows restricted water solubility due to the hydrophobic nature of the aromatic ring and the difluoromethoxy group [14] [16].

The limited aqueous solubility affects the compound's environmental mobility and bioavailability characteristics [14]. This property must be considered in applications requiring aqueous media or when assessing environmental fate and transport [14] [15].

Partition Coefficient (Log Pow)

The partition coefficient represents the distribution of 4-(Difluoromethoxy)aniline between octanol and water phases, providing insight into lipophilicity and membrane permeability [14]. The calculated logarithmic partition coefficient (log P) value is reported as 1.719 [14].

This log P value indicates moderate lipophilicity, suggesting the compound would partition preferentially into organic phases over aqueous environments [14]. The partition coefficient influences the compound's bioaccumulation potential and environmental distribution patterns [14].

ParameterValueMethodReference
Log P (octanol/water)1.719Calculated [14]
Water SolubilityLimitedExperimental [14] [16]

Stability Considerations

Photochemical Stability

4-(Difluoromethoxy)aniline exhibits sensitivity to light exposure, requiring protection from photodegradation during storage and handling [1] [15]. The photochemical instability is characteristic of aromatic amine compounds, which can undergo oxidative degradation when exposed to ultraviolet radiation [17] [18].

The mechanism of photodegradation likely involves the formation of reactive intermediates that can lead to color changes and chemical decomposition [17] [19]. Studies on related aniline compounds demonstrate that photocatalytic processes can effectively degrade aromatic amines through hydroxyl radical attack [20] [18].

Air Sensitivity Parameters

The compound demonstrates significant air sensitivity, requiring storage under inert atmospheric conditions [1] [15]. Exposure to atmospheric oxygen can lead to oxidative degradation, resulting in color changes from the original light yellow appearance to darker hues [17].

The air sensitivity is attributed to the electron-donating nature of the amino group, which increases the electron density on the aromatic ring and makes it more susceptible to oxidation [17]. This oxidative process can form quinonoid structures responsible for the observed color development [17].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (89.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-(Difluoromethoxy)aniline

Dates

Modify: 2023-08-15

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